molecular formula C16H14O4 B1584892 2,2'-Biphenyldiacetic acid CAS No. 93012-30-7

2,2'-Biphenyldiacetic acid

Cat. No.: B1584892
CAS No.: 93012-30-7
M. Wt: 270.28 g/mol
InChI Key: IXBKIGKDLZRRAL-UHFFFAOYSA-N
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Description

2,2'-Biphenyldiacetic Acid (CAS Number: 93012-30-7) is a high-value organic compound with a molecular formula of C16H12N2 and a molecular weight of 232.28000 g/mol . This solid compound has a melting point of 78-79°C and a density of 1.121 g/cm³ . As a biphenyldiacetic acid derivative, it serves as a versatile building block in organic synthesis and pharmaceutical research. Its molecular structure makes it a candidate for the development of novel chemical entities. Researchers utilize this compound in exploring new synthetic pathways, particularly in the synthesis of complex molecules that may have applications in material science and drug discovery. It is also used as an intermediate in the development of specialty chemicals . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use, nor for personal application. Handle with appropriate safety precautions, as it is classified as an irritant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O4/c17-15(18)9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKIGKDLZRRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918780
Record name 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93012-30-7
Record name 2,2'-Biphenyldiacetic acid
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Record name 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid
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Record name 2,2'-BIPHENYLDIACETIC ACID
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Synthetic Methodologies for 2,2 Biphenyldiacetic Acid and Its Derivatives

Direct Synthesis Routes for 2,2'-Biphenyldiacetic Acid

The direct synthesis of this compound can be approached through various strategies, ranging from multi-step sequences that build the molecule sequentially to more streamlined one-pot procedures.

Exploration of One-Pot Synthesis Strategies

While a dedicated one-pot synthesis for this compound is not extensively documented in peer-reviewed literature, the principles of one-pot reactions are highly relevant to its efficient production. ethz.chuni.lugoogle.comrsc.orgnih.gov One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer advantages in terms of reduced solvent usage, lower costs, and improved time efficiency. nih.gov For a molecule like this compound, a hypothetical one-pot approach could involve the in-situ generation of a biphenyl (B1667301) intermediate followed by functionalization. For instance, a process could be envisioned where an aryl coupling reaction is immediately followed by the introduction of the acetic acid side chains.

A related one-pot synthesis has been developed for 2-substituted benzimidazoles from carboxylic acids, demonstrating the utility of generating reactive intermediates in situ to facilitate cyclization and condensation reactions in a single vessel. rsc.org Such methodologies, often catalyzed by transition metals, highlight the potential for developing a streamlined one-pot synthesis for this compound in the future.

Development of Multi-Step Preparative Methods

Multi-step synthesis remains the most established approach for preparing this compound. rsc.org These methods provide a high degree of control over the molecular structure, allowing for the purification of intermediates at each stage. A common and historically significant method for creating the core biphenyl structure is the Ullmann coupling reaction. organic-chemistry.orgoperachem.com

The Ullmann reaction, first reported in 1901 by Fritz Ullmann and J. Bielecki, traditionally involves the copper-promoted coupling of two aryl halides to form a symmetric biaryl. operachem.com A plausible multi-step synthesis of this compound using this approach would begin with the Ullmann coupling of an o-halonitrobenzene, such as 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene, to produce 2,2'-dinitrobiphenyl (B165474). rsc.orgoperachem.com This reaction is typically carried out at elevated temperatures with an excess of copper powder. operachem.com

Subsequent steps would involve the chemical transformation of the nitro groups into the desired acetic acid functionalities. This can be achieved through a sequence of well-established organic reactions:

Reduction of Nitro Groups: The two nitro groups of 2,2'-dinitrobiphenyl are reduced to amino groups, forming 2,2'-diaminobiphenyl. This reduction can be accomplished using various reagents, such as tin and hydrochloric acid or catalytic hydrogenation.

Diazotization and Cyanation (Sandmeyer Reaction): The resulting diamine is then subjected to a Sandmeyer reaction. The amino groups are first converted to diazonium salts using nitrous acid, which are then displaced by cyanide ions to yield 2,2'-dicyanobiphenyl.

Hydrolysis of Cyano Groups: The final step is the hydrolysis of the two cyano groups to carboxylic acids. This is typically achieved by heating the dicyanobiphenyl with a strong acid or base, yielding this compound.

An alternative multi-step approach is suggested by a patented method for synthesizing biphenylacetic acid. google.com This involves a Friedel-Crafts acylation of biphenyl to introduce acetyl groups, followed by a Willgerodt-Kindler reaction to convert the acetyl groups into thioamides, which are then hydrolyzed to the corresponding carboxylic acids. google.com Adapting this to this compound would require selective diacetylation at the 2 and 2' positions, which can be challenging to control.

StepReactionStarting MaterialKey ReagentsProduct
1Ullmann Couplingo-HalonitrobenzeneCopper powder2,2'-Dinitrobiphenyl
2Nitro Group Reduction2,2'-DinitrobiphenylSn/HCl or H₂, Pd/C2,2'-Diaminobiphenyl
3Sandmeyer Reaction2,2'-DiaminobiphenylNaNO₂, HCl; CuCN2,2'-Dicyanobiphenyl
4Hydrolysis2,2'-DicyanobiphenylH₃O⁺ or OH⁻, heatThis compound

Synthesis of Chemically Modified Biphenyl Diacetic Acids

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. This includes the introduction of various functional groups onto the biphenyl backbone.

Preparation of Functionalized Derivatives (e.g., dihydroxy, bis(oxy) analogs)

The introduction of hydroxyl groups to form dihydroxy derivatives of this compound is of particular interest. A method for the direct synthesis of 2,2'-biphenols involves the palladium(II)-catalyzed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols. rsc.org This reaction utilizes a hydroxyl-directing group to achieve selective hydroxylation at the ortho position.

Another approach involves the synthesis of functionalized biphenyl precursors that are later converted to the diacetic acid. For example, a patented method describes the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. google.com This involves the reaction of m-xylylene dimethyl ether with oxalyl chloride, followed by demethylation with a Lewis acid to yield the dihydroxybenzophenone. google.com While not a direct precursor, this demonstrates a route to a 2,2'-dihydroxybiphenyl scaffold.

The formation of 6,6′-dihydroxy-3,3′-biphenyldiacetic acid has been observed via fluorescence spectroscopy, indicating that oxidative coupling methods can be employed to generate dihydroxy derivatives. copernicus.org Oxidative coupling of substituted phenols using reagents like iron(III) chloride can lead to the formation of biphenyldiols. jraic.com These diols can then be further functionalized to introduce the acetic acid side chains.

Derivative TypeSynthetic ApproachKey Reagents/CatalystsPrecursor/Starting Material
DihydroxyPd-catalyzed C-H hydroxylationPd(II), tBuOOH[1,1'-Biphenyl]-2-ol
DihydroxyOxidative CouplingFeCl₃·6H₂OSubstituted phenols
DimethoxyReaction with oxalyl chloride followed by demethylationAzoisobutyronitrile, Lewis acid (e.g., AlCl₃)m-Xylylene dimethyl ether

Investigation of Regioselective and Stereoselective Synthetic Pathways

Regioselectivity and stereoselectivity are crucial considerations in the synthesis of complex organic molecules, including derivatives of this compound. msu.edu Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity describes the preferential formation of one stereoisomer. msu.edu

In the context of this compound derivatives, regioselectivity would be important when introducing substituents onto the biphenyl rings to ensure they are located at the desired positions. For example, in a Friedel-Crafts acylation, the choice of catalyst and reaction conditions can influence the position of the incoming acyl group.

Stereoselectivity becomes particularly relevant when considering the chirality of this compound derivatives. The restricted rotation around the biphenyl C-C single bond can give rise to atropisomers, which are stereoisomers resulting from hindered rotation. The introduction of bulky substituents at the ortho positions can stabilize these atropisomers.

Furthermore, the two acetic acid side chains can create additional stereocenters. The development of stereoselective synthetic methods would allow for the preparation of specific enantiomers or diastereomers. ethz.chnih.govrsc.orgrsc.org For instance, the use of chiral catalysts or auxiliaries in the reactions that introduce the acetic acid moieties could lead to the formation of a single stereoisomer. Asymmetric synthesis, which aims to produce a single enantiomer, is a powerful tool in modern organic chemistry. ethz.ch While specific stereoselective syntheses for this compound are not widely reported, the principles of asymmetric induction and the use of chiral reagents are directly applicable to the design of such synthetic routes. msu.edu

Coordination Chemistry and Metal Organic Frameworks Mofs

Design and Assembly Principles for 2,2'-Biphenyldiacetate-Based Materials

The rational design of coordination polymers and MOFs hinges on understanding the interplay between the organic linker and the metal center. uni-siegen.de The unique conformational freedom and multiple binding sites of the 2,2'-biphenyldiacetate ligand, combined with the judicious selection of metal nodes, allow for the construction of a wide range of network topologies.

Ligand Conformation and Diverse Coordination Modes

For instance, in lanthanide-based MOFs, the 2,2'-biphenyldiacetate ligand has been observed to adopt a chelating-bridging mode, connecting two different metal ions. hhu.de This specific coordination leads to the formation of infinite zig-zag chains of metal-carboxylate units, which then assemble into a three-dimensional network through the biphenyl (B1667301) linkers. hhu.de The ability of the ligand to adapt its conformation to the coordination preferences of different metal ions is a fundamental principle in the design of these materials. uni-greifswald.de

Rational Selection of Metal Nodes and Secondary Building Units (SBUs)

The choice of the metal ion or metal cluster, often referred to as a node or secondary building unit (SBU), is as crucial as the ligand in determining the final structure of the MOF. wikipedia.orgmdpi.com Different metal ions exhibit distinct coordination preferences in terms of coordination number and geometry, which in turn dictates how the 2,2'-biphenyldiacetate ligands will arrange around them. uni-siegen.de

Transition metals like cobalt, nickel, and copper, as well as lanthanide ions, have been successfully employed to construct coordination polymers with 2,2'-biphenyldiacetate. nih.govhhu.dersc.org For example, the reaction of 2,2'-biphenyldiacetic acid with lanthanide salts yields isostructural three-dimensional frameworks where the lanthanide ions are connected into infinite zig-zag chains by the carboxylate groups. hhu.de In contrast, reactions with transition metals can lead to different structural motifs, including one-dimensional chains and two-dimensional layers, depending on the specific metal and reaction conditions. nih.gov The formation of polynuclear clusters as SBUs is also a common feature, where multiple metal ions are bridged by the carboxylate groups of the ligand, leading to more complex and robust frameworks. mdpi.com

Synthetic Approaches to 2,2'-Biphenyldiacetate Coordination Polymers and MOFs

The synthesis of crystalline coordination polymers and MOFs requires careful control over the reaction conditions to promote the formation of well-ordered structures. Solvothermal and hydrothermal methods are the most common techniques employed for the synthesis of 2,2'-biphenyldiacetate-based materials. mdpi.comrsc.org

Optimization of Solvothermal and Hydrothermal Crystallization Techniques

Solvothermal and hydrothermal syntheses involve reacting the metal salt and the this compound ligand in a sealed vessel at elevated temperatures and pressures. mdpi.comrsc.org The choice of solvent is critical, as it can influence the solubility of the reactants, act as a template for the framework, and even participate in the coordination to the metal center. mdpi.com For instance, the use of N,N-dimethylformamide (DMF) as a solvent in the synthesis of lanthanide-biphenyldiacetate MOFs can result in DMF molecules being incorporated into the final structure, either coordinated to the metal or as guest molecules within the pores. hhu.de

The temperature and reaction time are also crucial parameters that need to be optimized to obtain high-quality crystals. Higher temperatures can increase the reaction rate and promote the formation of thermodynamically stable phases, while longer reaction times can allow for the growth of larger and more well-defined crystals. d-nb.info The pH of the reaction mixture can also play a significant role, as it affects the deprotonation state of the carboxylic acid groups and can influence the coordination behavior of the ligand. d-nb.info

Control over Crystal Growth and Morphology

Controlling the size and shape of the crystals is important for many potential applications of MOFs. This can be achieved by manipulating various synthetic parameters. The use of modulators, which are small molecules that compete with the ligand for coordination to the metal center, can influence the nucleation and growth processes, leading to changes in crystal size and morphology. d-nb.info For example, the addition of monocarboxylic acids as modulators in the synthesis of lanthanide MOFs has been shown to be an effective strategy for controlling phase formation. d-nb.info

The concentration of the reactants and the rate of cooling can also affect the crystal growth. Slow cooling of the reaction mixture can promote the formation of larger single crystals suitable for X-ray diffraction analysis, while rapid cooling may lead to the precipitation of a microcrystalline powder. mdpi.com

Advanced Structural Elucidation and Network Topology Analysis

Once the crystal structure is determined, the network topology can be analyzed to simplify and classify the complex three-dimensional arrangement. rsc.org This is done by representing the metal nodes and organic linkers as points and lines, respectively, to reveal the underlying geometric pattern of the framework. rsc.orgedinst.com Common topologies observed in MOFs include sql (square lattice), hcb (honeycomb), and pcu (primitive cubic). researchgate.net The analysis of the network topology allows for a systematic comparison of different MOF structures and can provide insights into the relationship between the structure and the properties of the material. researchgate.net

Single-Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction is a definitive technique for the three-dimensional structural elucidation of crystalline materials, including coordination polymers and MOFs. nih.govnih.gov It provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for understanding the material's structure. However, a comprehensive search for crystal structures deposited in scientific databases and reported in the literature found no entries for coordination polymers or MOFs synthesized using this compound as a ligand. Consequently, no specific crystallographic data, such as unit cell parameters, space groups, or detailed coordination environments involving this compound, can be presented.

Functional Applications of 2,2'-Biphenyldiacetate Coordination Materials

The potential applications of coordination materials are intrinsically linked to their structure and properties. Gas sorption and separation are among the most widely studied applications for MOFs, driven by their high porosity and tunable pore environments. wikipedia.orgdigitellinc.com

Gas Sorption and Separation Performance

Carbon Dioxide Capture and Sequestration Capabilities

The capture of carbon dioxide is a critical area of research where porous materials like MOFs are considered promising candidates due to their potential for high selectivity and capacity. ewadirect.comosti.gov Research in this area typically involves measuring CO2 adsorption isotherms to quantify uptake amounts at various pressures and temperatures. A thorough literature search reveals no studies on the synthesis of porous materials using this compound, and consequently, no data exists on their performance for carbon dioxide capture.

Hydrogen Storage Capacity Evaluation

Hydrogen is a clean energy carrier, and its safe and dense storage is a significant technological challenge. MOFs are being investigated as potential physisorptive storage materials, with research focusing on maximizing storage capacity (typically measured in weight percent, wt%) and the enthalpy of adsorption. sigmaaldrich.com Numerous MOFs have been evaluated for this purpose. However, there are no published reports on the evaluation of materials derived from this compound for hydrogen storage applications. Therefore, no data on hydrogen storage capacity or performance is available for such materials.

Analysis of this compound in Advanced Material Applications

A thorough review of scientific literature reveals a significant lack of specific research focused on the chemical compound This compound within the precise applications outlined in the user's request. While extensive research exists for its isomers, particularly 4,4'-biphenyldiacetic acid, and other biphenyl derivatives in the construction of coordination polymers and metal-organic frameworks (MOFs), data directly pertaining to the 2,2'- isomer for these applications is not available in the public domain.

The provided outline requires detailed research findings for the following areas:

Supramolecular Chemistry Involving Biphenyl Diacetic Acid Scaffolds

Molecular Recognition and Host-Guest Interactions

The structural characteristics of the biphenyl (B1667301) diacetic acid framework are ideally suited for the design of synthetic receptors. The two acetic acid groups serve as versatile points for elaboration, enabling the construction of macrocycles and clefts designed to bind specific guest molecules through a combination of non-covalent interactions.

The biphenyl unit can act as a rigid spacer to orient binding sites, a principle that has been used to create receptors for biologically relevant molecules like dipeptides. In one such design, a biphenyl-like scaffold is used to bridge two peptide strands, creating a macrocyclic structure. beilstein-journals.org This pre-organization mimics the hydrogen-bonding patterns found in protein β-sheets, allowing the receptor to selectively bind peptide ligands. beilstein-journals.org

The design of these host molecules involves creating a cavity with a shape and arrangement of functional groups that are complementary to the target guest. By modifying the amino acid components and the geometry of the biphenyl linker, receptors can be tuned for size, shape, and electronic complementarity to a specific chemical species. For instance, macrocyclic bis-dipeptide receptors have been synthesized to achieve stereoselective recognition of dipeptides. beilstein-journals.org The receptors demonstrated modest enantioselectivity and moderate diastereoselectivity in distinguishing between different stereoisomers of an Ala-Ala dipeptide. beilstein-journals.org

Receptor SystemGuest Dipeptide IsomersBinding Free Energy Difference (ΔΔG⁰)
Macrocyclic Receptor 1DD-DL-1.08 kcal/mol
Macrocyclic Receptor 1DD-LD-0.89 kcal/mol

This table presents the difference in the standard Gibbs free energy of binding for a macrocyclic receptor with different diastereoisomers of the Ala-Ala dipeptide, quantifying the receptor's stereoselectivity. beilstein-journals.org

The stability of host-guest complexes involving biphenyl diacetic acid scaffolds is governed by a network of non-covalent interactions. The precise nature and strength of these interactions dictate the selectivity and affinity of the receptor.

Directed Self-Assembly of Biphenyl Diacetic Acid Derivatives

The programmed organization of molecules into larger, well-defined structures is a cornerstone of supramolecular chemistry. Derivatives of 2,2'-biphenyldiacetic acid are effective building blocks for directed self-assembly, where the information encoded in the molecular structure guides the formation of complex architectures.

Hierarchical self-assembly refers to the stepwise organization of molecules into increasingly complex structures, often spanning multiple length scales. researchgate.netnih.gov Biphenyl-based scaffolds have been shown to form diverse and ordered superstructures through this process.

Research on biphenyl-bridged, amino acid-based macrocycles has demonstrated their ability to self-assemble into distinct hierarchical structures in the solid state. jlu.edu.cn Depending on the specific structure of the macrocycle, different packing motifs are observed, driven by subtle differences in intermolecular forces. These findings underscore how minor modifications to the molecular building block can lead to vastly different macroscopic structures. The formation of these architectures is a cooperative process directed primarily by extensive networks of C-H···O hydrogen bonds. jlu.edu.cn

Macrocycle DerivativeResulting Supramolecular Architecture
Biphenyl Macrocycle 1Twin-tube structure
Biphenyl Macrocycle 23D network structure
Biphenyl Macrocycle 3Chain-like structure

This table summarizes the different types of ordered, hierarchical structures formed by the self-assembly of three distinct biphenyl-bridged macrocyclic compounds in the solid state. jlu.edu.cn

This directed self-assembly process provides a powerful bottom-up approach to fabricating novel nanomaterials. rsc.org Understanding the interplay of non-covalent interactions that guide the assembly of these biphenyl derivatives is crucial for designing functional materials with tailored properties and complex, ordered arrangements. nih.gov

Advanced Analytical Methodologies and Applications

Fluorescent Dimerization Assays

Derivatives of 2,2'-Biphenyldiacetic acid are utilized in developing sensitive fluorescent assays, particularly for the detection of hydroperoxides. These assays are based on the principle of enzyme-catalyzed dimerization, which results in a measurable change in fluorescence.

The detection of hydroperoxides, such as hydrogen peroxide (H₂O₂), can be achieved using non-fluorescent derivatives of this compound in an enzyme-catalyzed reaction. The fundamental principle involves the use of a peroxidase enzyme, most commonly horseradish peroxidase (HRP), which catalyzes the oxidation of a substrate in the presence of H₂O₂. ebi.ac.uktaylorandfrancis.com

In this system, a non-fluorescent derivative, analogous to other phenolic substrates like homovanillic acid, acts as the electron donor. dss.go.thnih.gov The catalytic cycle of HRP begins with its reaction with H₂O₂, which oxidizes the enzyme's heme iron center to a high-valent iron-oxo species (Compound I). ebi.ac.ukresearchgate.net This activated enzyme then oxidizes the substrate (the this compound derivative) through a one-electron transfer, generating a radical intermediate. dss.go.th Two of these radical intermediates then couple to form a stable, highly fluorescent dimer. nih.gov The intensity of the fluorescence emitted by the dimer is directly proportional to the initial concentration of H₂O₂, allowing for its quantification. nih.gov This method provides a sensitive and specific means of measuring H₂O₂ levels in various samples. nih.gov

Building on the principles of enzyme-catalyzed dimerization, robust spectrofluorometric quantification techniques have been developed. These methods are essential for determining the concentration of analytes like H₂O₂ in biological and environmental samples. nih.govmdpi.com The development focuses on optimizing assay conditions to enhance sensitivity, specificity, and stability.

Key aspects of developing these techniques include selecting the optimal excitation and emission wavelengths for the fluorescent dimer to maximize the signal-to-noise ratio. goryochemical.com The stability of the final fluorescent product is a critical factor; for instance, the dimer of homovanillic acid has been shown to be stable for over 12 hours, which allows for flexibility in measurement times. nih.gov Furthermore, method validation involves establishing a linear range of detection and determining the limit of detection (LOD). For example, fluorescent probes based on boronate derivatives have achieved detection limits in the low micromolar (μM) range for H₂O₂. frontiersin.orgfrontiersin.org These spectrofluorometric methods offer a significant advantage due to their high sensitivity compared to other techniques like colorimetry or electrochemistry. mdpi.com

Chromatographic and Spectroscopic Characterization Techniques

A suite of chromatographic and spectroscopic methods is indispensable for the analysis of this compound, ensuring its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. measurlabs.comiaea.org This method separates the compound from impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. iaea.orgchromatographyonline.com A Diode-Array Detector (DAD) or Ultraviolet (UV) detector is commonly used for detection. measurlabs.com

The purity of a sample is determined by integrating the area of all peaks in the chromatogram; the purity is expressed as the percentage of the main peak area relative to the total area of all peaks. researchgate.net For quantitative analysis, a calibration curve is constructed by running known concentrations of a qualified reference standard. chromatographyonline.com This allows for the precise determination of the amount of this compound in a given sample. researchgate.net The validation of an HPLC method includes assessing its linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. iaea.org

Table 1: Illustrative HPLC Method Parameters for Carboxylic Acid Analysis

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Formate Buffer (pH 3.7) chromatographyonline.com
Mobile Phase B Acetonitrile with 0.05% Formic Acid chromatographyonline.com
Gradient Optimized gradient from A to B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Note: This table provides example parameters and may require optimization for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. measurlabs.comresearchgate.net Due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary prior to analysis. research-solution.comsigmaaldrich.com This process converts the polar carboxyl groups into less polar, more volatile esters through a reaction known as esterification. research-solution.comgcms.cz

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. measurlabs.comnotulaebotanicae.ro The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. orslabs.com This mass spectrum acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. ifremer.fr For quantification, the area of a specific ion peak is measured and compared against a calibration curve prepared from derivatized standards. ifremer.fr

Common Derivatization Reactions for Carboxylic Acids:

Esterification: Reacting the acid with an alcohol (e.g., methanol, butanol) in the presence of a catalyst to form an ester. gcms.cz

Silylation: Reacting the acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. research-solution.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the complete structural elucidation of organic molecules like this compound. weebly.comchemrxiv.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. azooptics.com The two most common types of NMR used for this purpose are ¹H NMR and ¹³C NMR. chemrxiv.org

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. The spectrum shows the number of different types of protons, their electronic environments (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative numbers (integration). libretexts.org For this compound, one would expect to see signals for the aromatic protons on the biphenyl (B1667301) rings and a signal for the methylene (B1212753) (-CH₂-) protons of the acetic acid groups.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.inlibretexts.org Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the carbonyl carbons of the acid groups, the methylene carbons, and the various aromatic carbons of the biphenyl core. researchgate.net

Together, ¹H and ¹³C NMR spectra allow for an unambiguous assignment of the molecule's structure. azooptics.com

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Description
¹H NMR ~10-12 Singlet Carboxylic Acid (-COOH)
~7.2-7.5 Multiplet Aromatic Protons (C₆H₄)
~3.6 Singlet Methylene Protons (-CH₂-)
¹³C NMR ~170-175 Singlet Carbonyl Carbon (-COOH)
~125-140 Singlet Aromatic Carbons (C₆H₄)

Note: These are predicted values. Actual experimental values can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this methodology is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. pg.edu.pllcms.cz The process involves ionizing the molecule and then detecting the parent ion as well as any fragment ions produced. pg.edu.pl

The molecular formula for this compound is C₁₆H₁₄O₄. nih.gov High-resolution mass spectrometry can determine the precise molecular weight of the intact molecule, which serves as a primary confirmation of its identity. creative-proteomics.com Techniques such as electrospray ionization (ESI-MS) are suitable for this purpose, typically generating a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. creative-proteomics.com

Fragmentation analysis provides deeper structural insights. When subjected to energy in the mass spectrometer, the molecular ion of this compound will break apart in predictable ways based on its structure. Due to the stability of the aromatic biphenyl core, the molecular ion peak is expected to be strong. libretexts.org Common fragmentation pathways for aromatic carboxylic acids include the loss of small, stable neutral molecules. libretexts.orgmiamioh.edu For this compound, key fragmentation would likely involve the acetic acid side chains.

Predicted fragmentation patterns include:

Loss of a hydroxyl radical (-OH): This cleavage next to the carbonyl group results in a prominent peak at M-17. miamioh.edu

Loss of a carboxyl group (-COOH): This fragmentation yields a characteristic peak at M-45. libretexts.org

Loss of an acetic acid moiety (-CH₂COOH): Cleavage of the bond connecting the side chain to the biphenyl ring would result in a fragment from the loss of 59 Da.

Decarboxylation (-CO₂): The loss of carbon dioxide can occur, leading to a peak at M-44.

The table below illustrates the expected primary fragmentation data for this compound.

Fragment Ion DescriptionNeutral LossMass of Neutral Loss (Da)Predicted m/z of Fragment Ion
Molecular Ion [M]⁺-0270.0892
Loss of Hydroxyl Radical•OH17.0027253.0865
Loss of Carbon DioxideCO₂43.9898226.0994
Loss of Carboxyl Group•COOH45.0004225.0918
Loss of Acetic Acid MoietyCH₂COOH59.0133211.0759

Thermal Analysis Techniques for Material Characterization

Thermal analysis comprises a suite of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. abo.fi For characterizing materials like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable. abo.fimdpi.com TGA provides information on thermal stability and decomposition, while DSC detects phase transitions such as melting and crystallization. tainstruments.comnih.gov

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as it is heated at a constant rate. torontech.com This method is used to determine the thermal stability of a material and to study its decomposition profile. tainstruments.com A TGA experiment yields a thermogram, which plots the percent weight of the sample as a function of temperature.

For this compound, a TGA scan would reveal the temperatures at which it begins to decompose. The decomposition is expected to occur in discrete steps, corresponding to the cleavage of specific chemical bonds. nih.gov The initial weight loss would likely be attributed to the decarboxylation of the two carboxylic acid groups, which are the most thermally labile parts of the molecule. This would be followed by the breakdown of the more stable biphenyl hydrocarbon backbone at significantly higher temperatures. mdpi.com The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidation. mdpi.com

The following table presents a hypothetical decomposition profile for this compound based on general principles of thermal decomposition for similar organic compounds.

Decomposition StepTemperature Range (°C)DescriptionHypothetical Weight Loss (%)
Initial Onset~200 - 250Start of thermal degradation.> 5%
Step 1~250 - 400Loss of the two carboxylic acid groups (decarboxylation).~33%
Step 2> 400 - 600Decomposition of the remaining biphenyl structure.~67%
Final> 600Formation of residual carbonaceous char.-

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. tainstruments.com It is highly effective for studying thermal transitions, such as melting, crystallization, and glass transitions. hitachi-hightech.com An endothermic event, like melting, results in a positive peak on a heat flow versus temperature plot, while an exothermic event, like crystallization, produces a negative peak. ucm.es

For a crystalline solid like this compound, DSC analysis would primarily be used to determine its melting point (Tₘ). As the sample is heated, it will absorb energy to transition from a solid to a liquid state. This absorption of heat is detected as a sharp endothermic peak on the DSC thermogram. caltech.edu The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). tainstruments.com This data is critical for material characterization and purity assessment. hitachi-hightech.com

The table below summarizes the expected thermal events for this compound when analyzed by DSC.

Thermal EventDescriptionType of Heat FlowTypical Information Gained
Melting (Tₘ)Transition from solid to liquid phase.EndothermicMelting Point Temperature, Enthalpy of Fusion
Crystallization (T꜀)Transition from liquid/amorphous to crystalline solid upon cooling.ExothermicCrystallization Temperature, Enthalpy of Crystallization
Glass Transition (T₉)Transition in an amorphous solid from a rigid to a more flexible state.Endothermic (step change in baseline)Glass Transition Temperature

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2,2'-biphenyldiacetic acid. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular stability.

The reactivity and thermodynamic stability of a molecule are governed by its electronic properties. DFT calculations can determine key parameters that serve as descriptors for this behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a primary indicator of chemical reactivity; a smaller gap generally implies higher reactivity because less energy is required to excite an electron to a higher energy state. scirp.orgscirp.org

Global reactivity descriptors, derived from these orbital energies, provide a quantitative measure of stability and reactivity. researchgate.net These include:

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. Hard molecules have a large HOMO-LUMO gap. chemrxiv.org

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge. researchgate.net

By calculating these parameters, a stability profile can be established. For instance, in a comparative study of related isomers, the compound with the highest electronic energy is the least stable, while the one with the largest HOMO-LUMO gap is the most chemically stable (least reactive). scirp.orgscirp.org For this compound, these calculations would predict the most likely sites for nucleophilic or electrophilic attack, guiding its application in synthesis. The carboxylic acid groups, with their electron-withdrawing nature, significantly influence the electronic properties of the biphenyl (B1667301) system. scirp.org

Table 1: Calculated Global Reactivity Descriptors for a Representative Carboxylic Acid (Propanoic Acid) as an Analogue. Calculations performed at the DFT/B3LYP/6-31G(d,p) level.
ParameterValue (eV)Description
EHOMO-7.32Energy of the Highest Occupied Molecular Orbital
ELUMO-0.54Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)6.78Indicator of Chemical Reactivity
Chemical Hardness (η)3.39Resistance to Charge Transfer
Chemical Potential (μ)-3.93Electron Escaping Tendency
Electrophilicity Index (ω)2.28Propensity to Accept Electrons

Data in the table is illustrative, based on analogous compounds reported in the literature. scirp.orgresearchgate.net

The flexibility of this compound is primarily due to the rotation around the C-C single bond connecting the two phenyl rings and the rotation of the acetic acid side chains. A conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step. mdpi.com For the biphenyl core, the crucial dihedral angle is that between the planes of the two aromatic rings. A scan of this angle from 0° (planar) to 180° reveals energy minima and maxima. mdpi.com

Energy Minima: Correspond to stable, staggered conformations (e.g., gauche and anti). For biphenyl itself, the minimum energy is found at a dihedral angle of around 45°, representing a balance between the stabilizing π-π conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted structure).

Energy Maxima: Correspond to unstable, eclipsed conformations which are transition states between minima.

In this compound, the bulky acetic acid groups at the ortho positions introduce significant steric hindrance, which would be expected to increase the dihedral angle of the lowest-energy conformer compared to unsubstituted biphenyl. Theoretical calculations can precisely map this potential energy surface. A study on a similarly substituted diamine cation showed that the anti-anti conformation, where the functional groups are furthest apart, represents the global energy minimum. mdpi.com Additional minima corresponding to gauche conformations often exist at slightly higher energies. mdpi.com

Table 2: Representative Potential Energy Surface Data for Rotation Around the Biphenyl C-C Bond.
Dihedral Angle (°)Conformation TypeRelative Energy (kJ·mol⁻¹)Comment
0Eclipsed (syn-planar)~25-35Transition State (High Steric Repulsion)
~60Staggered (gauche)~5-10Local Energy Minimum
90Eclipsed (orthogonal)~15-25Transition State (No π-Conjugation)
~120Staggered (anti-gauche)0Global Energy Minimum (Predicted for bulky ortho groups)

Values are illustrative and represent typical findings for sterically hindered biphenyl systems. mdpi.com

Molecular Modeling and Simulation

While quantum mechanics provides deep electronic insight, molecular modeling and simulation using classical force fields allow for the study of larger systems and longer timescales. These methods are ideal for investigating how this compound interacts with other molecules, such as metal ions or host cavities.

The two carboxylate groups of this compound make it an excellent chelating ligand for forming coordination polymers and metal complexes. researchgate.net Molecular modeling can be used to predict the geometry, stability, and properties of these complexes. ekb.eg

In these simulations, the ligand (this compound) and a metal ion are placed in a simulation box, and their interactions are calculated. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). Docking studies can predict the preferred binding mode, showing how the carboxylate oxygens coordinate to the metal center. mdpi.com For instance, DFT calculations on a binuclear Gd(III) complex with a similar carboxylic acid ligand determined the precise Gd-O bond lengths to be in the range of 2.350–2.548 Å. mdpi.com

Molecular dynamics (MD) simulations can further explore the stability of the complex over time in a simulated environment (e.g., in solution). MD tracks the movement of every atom, providing insight into the dynamic stability of the coordination bonds and the flexibility of the entire complex. nih.gov These simulations are crucial for designing stable metal-organic frameworks (MOFs) or other functional coordination compounds.

Table 3: Typical Structural Parameters for a Metal Complex with a Carboxylate Ligand, as Predicted by Molecular Modeling.
ParameterTypical ValueMethod of Determination
Metal-Oxygen Bond Length2.1 - 2.6 ÅDFT Optimization / X-ray Crystallography
O-Metal-O Bite Angle50 - 70°DFT Optimization / Molecular Mechanics
Coordination GeometryOctahedral, Square Planar, etc.Molecular Modeling / Spectroscopy
Binding Free Energy-50 to -100 kJ·mol⁻¹MM-GBSA / Alchemical Free Energy Calculation

Data is representative of typical metal-carboxylate complexes found in literature. mdpi.comnih.gov

Supramolecular chemistry involves the assembly of molecules held together by non-covalent forces. aps.orgnih.gov this compound can participate in such systems as either a "guest" molecule, fitting into the cavity of a larger "host," or as a component of a larger host structure. Modeling these guest-host interactions is key to understanding molecular recognition and designing systems for applications like sensing or drug delivery.

Simulations can calculate the binding free energy, which quantifies the strength of the guest-host interaction. Methods like the Blinded-Evaluation of Binding-Energies (BEDAM) protocol or calculations using polarizable force fields like AMOEBA have been developed for this purpose. nih.govlehman.edu These simulations reveal the dominant forces driving the binding, which can include hydrogen bonds between the carboxylic acid groups and the host, and van der Waals interactions between the biphenyl scaffold and a hydrophobic cavity. nih.gov Analysis of the binding thermodynamics can decompose the free energy into enthalpic and entropic contributions, providing a complete picture of the recognition process. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,2'-Biphenyldiacetic acid to achieve high purity (>98%)?

  • Methodological Answer: Synthesis typically involves biphenyl precursor functionalization via Friedel-Crafts acylation or coupling reactions. Purification is achieved through recrystallization using polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 254 nm, as described for structurally similar biphenyl derivatives . Confirm purity using melting point analysis (mp 156–160°C for analogous compounds) and nuclear magnetic resonance (NMR) spectroscopy for structural validation .

Q. How can researchers characterize the molecular structure and crystallinity of this compound?

  • Methodological Answer: Structural elucidation involves:
  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm proton environments and carboxylate group positions.
  • X-ray Crystallography: Single-crystal diffraction (e.g., Mo-Kα radiation, 296 K) to resolve bond lengths and angles, as demonstrated for 2-(4-Hydroxyphenyl)acetic acid cocrystals .
  • FT-IR Spectroscopy: Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. What analytical techniques are optimal for detecting trace amounts of this compound in complex matrices?

  • Methodological Answer:
  • HPLC-Fluorescence Detection: Derivatize the compound using iron-catalyzed reactions (e.g., with p-hydroxyphenylacetic acid) to form fluorescent dimers like 6,6′-dihydroxy-3,3′-biphenyldiacetic acid. Optimize mobile phase pH (6.5–7.5) and column temperature (25–30°C) to enhance resolution .
  • LC-MS/MS: Use electrospray ionization (negative mode) for quantification, with m/z transitions specific to the deprotonated molecular ion .

Q. How can this compound be incorporated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer:
  • Ligand Substitution: Replace rigid linkers (e.g., 4,4′-biphenyldicarboxylic acid in UiO-67 MOFs) with this compound to modulate pore flexibility.
  • Post-Synthetic Modification: Use solvothermal conditions (e.g., 120°C, DMF solvent) to anchor the compound into MOF nodes. Validate doping via PXRD (to confirm structural integrity) and BET analysis (to assess surface area changes) .

Q. What experimental strategies can elucidate the reaction mechanisms of this compound in redox processes?

  • Methodological Answer:
  • Kinetic Studies: Monitor hydrogen peroxide scavenging using stopped-flow spectrophotometry, tracking dimer formation rates under varying pH and catalyst (Fe²⁺) concentrations .
  • Isotopic Labeling: Introduce ¹⁸O-labeled H₂O₂ to trace oxygen incorporation into reaction products via mass spectrometry .

Q. How can researchers design and assess bioactivity in this compound derivatives?

  • Methodological Answer:
  • Derivatization: Synthesize sodium salts (e.g., via neutralization with NaOH) or esterify carboxyl groups to enhance membrane permeability.
  • In Vitro Assays: Test anti-inflammatory activity using COX-2 inhibition assays or cytotoxicity via MTT testing on cell lines (e.g., HeLa). Compare results to phenylacetic acid derivatives with known bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.